molecular formula C13H15N3O2S B2481103 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide CAS No. 1207023-78-6

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B2481103
CAS No.: 1207023-78-6
M. Wt: 277.34
InChI Key: HTJUAGUPONOOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide is a synthetic small molecule characterized by its molecular formula C14H16N4O2S and a molecular weight of 304.37 g/mol . This compound features a 1,2,4-oxadiazole heterocycle, a scaffold renowned in medicinal chemistry for its stability and bioisosteric properties, often serving as a surrogate for ester and amide functional groups to enhance metabolic stability and binding affinity in drug candidates . The structure is further diversified by a methyl substituent on the oxadiazole ring and a phenylthio-propanamide chain, which may influence its physicochemical properties and interactions with biological targets. The 1,2,4-oxadiazole ring is a privileged structure in drug discovery, found in compounds with a wide spectrum of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . While specific pharmacological data for this compound is limited in the public domain, its structural framework suggests significant potential for exploration in hit-to-lead optimization campaigns. Researchers can leverage this compound as a key intermediate or core structure for developing novel bioactive molecules, particularly for programs targeting enzymes or receptors that recognize heterocyclic amide derivatives. This product is intended for Research Use Only (RUO) and is not approved for human diagnostic or therapeutic use, or for any veterinary applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-10-15-13(18-16-10)9-14-12(17)7-8-19-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJUAGUPONOOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide” typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Thioether Formation: The phenylthio group can be introduced via nucleophilic substitution reactions, where a thiol reacts with an appropriate electrophile.

    Amide Bond Formation: The final step involves coupling the oxadiazole-thioether intermediate with a suitable amine or amide precursor under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide” can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the amide group would yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its functional groups.

    Medicine: Potential therapeutic applications due to its unique structure and possible biological activities.

    Industry: Use in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide” would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The oxadiazole ring, thioether linkage, and amide group could each contribute to the compound’s overall activity by interacting with different molecular targets and pathways.

Comparison with Similar Compounds

Cephalosporin Derivatives with Oxadiazole Moieties

Example Compound : 3-(4-Butoxyphenyl)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)propanamide (17b) .

  • Structural Differences : Unlike the target compound, 17b incorporates a cephalosporin β-lactam scaffold fused with the oxadiazole group. This complex bicyclic structure is designed for antibacterial activity, specifically against Mycobacterium tuberculosis.
  • Functional Implications : The cephalosporin core in 17b enables targeting of bacterial cell wall synthesis, whereas the target compound lacks this β-lactam ring, limiting direct antibacterial utility. However, both share the 3-methyl-1,2,4-oxadiazole moiety, which may contribute to metabolic stability .

Thioether-Linked Heterocyclic Amides

Example Compound: N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45, 50) .

  • Key Differences: The target compound substitutes the benzamide and pyridinylaminoethyl groups in Compound 45/50 with a simpler propanamide-phenylthio chain.

Trifluoromethylphenyl-Oxadiazole Derivatives

Example Compound : N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide .

  • Substituent Effects : The trifluoromethyl group in this derivative increases electronegativity and lipophilicity compared to the phenylthio group in the target compound. Such differences could influence pharmacokinetics (e.g., membrane permeability) and target selectivity.
  • Biological Implications : The trifluoromethyl group is often used to enhance metabolic resistance, whereas the phenylthio group may offer redox-modulating properties or sulfur-mediated interactions .

Triazole-Based Analogues

Example Compound : Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate .

  • Heterocycle Comparison: Replacing the oxadiazole with a triazole ring alters electronic properties and hydrogen-bonding capacity.
  • Functional Impact : The target compound’s oxadiazole-methylthio group may confer greater stability under physiological conditions, a critical factor in drug design .

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Application Reference
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide 3-methyloxadiazole, phenylthio, propanamide Potential antimicrobial/anticancer
Cephalosporin derivative (17b) β-lactam, oxadiazole, butoxyphenyl Antitubercular
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Oxadiazole-methylthio, pyridinylaminoethyl Antiviral, anticancer
N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide Trifluoromethylphenyl, oxadiazole Undisclosed (likely metabolic stability focus)
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate Triazole, phenylacetyl Synthetic intermediate

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Molecular Characteristics

  • Molecular Formula : C14H16N4OS
  • Molecular Weight : 288.37 g/mol
  • CAS Number : [insert CAS number if available]

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds bearing the 1,3,4-oxadiazole ring have been synthesized and tested against various cancer cell lines.

Case Studies

  • Zhang et al. (2023) : A series of oxadiazole compounds were synthesized and evaluated for their anticancer activity using the TRAP PCR-ELISA assay. One compound exhibited an IC50 value of 1.18 ± 0.14 µM against HEPG2 liver cancer cells, outperforming standard controls like staurosporine .
  • Arafa et al. (2023) : A study on various oxadiazole derivatives showed that certain compounds had IC50 values significantly lower than standard drugs like erlotinib. Notably, one derivative achieved an IC50 of 0.275 µM against cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and division.
  • Induction of Apoptosis : It may trigger programmed cell death in malignant cells through intrinsic or extrinsic pathways.

Comparative Biological Activity Table

Compound NameIC50 (µM)Cancer Cell LineReference
N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4...0.67PC-3 (Prostate)
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4...0.275Various
N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl1.18HEPG2

Q & A

Basic: What are the common synthetic routes for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 3-methyl-1,2,4-oxadiazole core via cyclization of amidoximes with acyl chlorides or activated carboxylic acids .
  • Step 2 : Introduction of the methylene linker through nucleophilic substitution or reductive amination, using reagents like chloroacetyl chloride or formaldehyde derivatives .
  • Step 3 : Coupling the oxadiazole intermediate with 3-(phenylthio)propanamide via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Key considerations include optimizing reaction temperature (40–80°C) and solvent polarity (DMF or THF) to enhance yield .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Advanced optimization strategies include:

  • Catalyst screening : Use of palladium or copper catalysts for selective coupling, reducing unwanted side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time and byproduct formation .
  • In-situ monitoring : Employing HPLC or TLC to track intermediate purity and adjust stoichiometry dynamically .
    Contradictions in reported yields (e.g., 60–85%) may arise from differences in workup procedures or starting material purity .

Basic: What in vitro assays are used for preliminary bioactivity evaluation?

Initial screening often includes:

  • Enzyme inhibition assays : Testing against kinases or proteases using fluorescence-based readouts .
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
    Data interpretation requires normalization to positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: How can target-specific mechanisms of action be validated?

Advanced validation methods:

  • Pull-down assays : Use biotinylated analogs of the compound to isolate protein targets from cell lysates, followed by mass spectrometry .
  • CRISPR-Cas9 knockouts : Validate target relevance by comparing bioactivity in wild-type vs. gene-edited cell lines .
  • Molecular dynamics simulations : Predict binding affinities to proposed targets (e.g., kinase ATP-binding pockets) .
    Contradictory bioactivity data across studies may stem from differences in assay conditions or cell models .

Basic: What analytical techniques confirm the compound’s structural integrity?

Standard characterization includes:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify methylene linker (–CH2_2–) and oxadiazole ring protons .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • FT-IR : Identification of amide (C=O, ~1650 cm1^{-1}) and oxadiazole (C–N–O, ~1250 cm1^{-1}) functional groups .

Advanced: How can X-ray crystallography resolve ambiguous structural features?

For complex stereochemistry or polymorphism:

  • Co-crystallization : Use heavy atom derivatives (e.g., selenomethionine) to phase diffraction data .
  • Density functional theory (DFT) : Compare experimental bond lengths/angles with computational models to validate crystal structures .
  • Synchrotron radiation : High-intensity X-rays improve resolution for low-yield crystals (<1 mg) .

Basic: What strategies are used to study structure-activity relationships (SAR)?

SAR approaches include:

  • Substituent variation : Modifying the phenylthio group or oxadiazole methyl group to assess impact on bioactivity .
  • Bioisosteric replacement : Replacing the oxadiazole ring with triazole or thiadiazole to compare potency .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., oxadiazole N–O) using software like Schrödinger .

Advanced: How can molecular docking address discrepancies in SAR data?

Advanced computational methods:

  • Ensemble docking : Account for protein flexibility by docking into multiple conformations of the target .
  • Free-energy perturbation (FEP) : Quantify binding energy differences between analogs with minor structural changes .
  • Machine learning : Train models on existing bioactivity data to predict novel derivatives .

Basic: What in vivo models assess toxicity and pharmacokinetics?

Preliminary in vivo studies:

  • Rodent models : Acute toxicity (LD50_{50}) and plasma half-life (t1/2_{1/2}) measurements via HPLC .
  • Metabolic stability : Incubation with liver microsomes to predict cytochrome P450 interactions .
  • Tissue distribution : Radiolabeled analogs tracked using autoradiography .

Advanced: How can proteomics identify off-target effects?

Advanced profiling techniques:

  • Thermal proteome profiling (TPP) : Monitor protein denaturation shifts to detect off-target binding .
  • Activity-based protein profiling (ABPP) : Use fluorescent probes to map enzyme inhibition across the proteome .
  • Transcriptomics : RNA-seq to identify downstream gene expression changes .

Basic: How is compound stability assessed under storage conditions?

Stability protocols:

  • Forced degradation : Exposure to heat (40°C), humidity (75% RH), and light to identify degradation products via LC-MS .
  • pH-dependent stability : Incubation in buffers (pH 1–10) to simulate gastrointestinal conditions .

Advanced: What formulation strategies improve bioavailability?

Advanced delivery systems:

  • Nanoparticle encapsulation : Use PLGA or liposomes to enhance solubility and prolong circulation .
  • Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) to improve membrane permeability .

Cross-Disciplinary: How can material science techniques enhance research on this compound?

Applications beyond pharmacology:

  • Covalent organic frameworks (COFs) : Incorporate the compound into porous materials for catalytic or sensing applications .
  • Surface plasmon resonance (SPR) : Immobilize the compound on gold surfaces to study real-time binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.